molecular formula C13H10N2O5S B2644959 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 892853-67-7

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2644959
CAS RN: 892853-67-7
M. Wt: 306.29
InChI Key: ZLBALECABDZFAP-UHFFFAOYSA-N
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Description

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a compound that is related to the [1,3]-Dioxolo [4,5-f]benzodioxole (DBD) family . DBD compounds are known for their fluorescence properties and are used in the synthesis of new fluorescent dyes .


Molecular Structure Analysis

The molecular structure of this compound is related to the [1,3]-Dioxolo [4,5-f]benzodioxole core and its derivatives . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is related to the DBD family, which is known for its fluorescence properties . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm . They also have long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and small sizes .

Scientific Research Applications

Synthesis and Chemical Characteristics

Synthesis Approaches and Chemical Properties :N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound related to various synthesized compounds with benzothiazole moieties. Research has explored the synthesis of related compounds with complex structures, highlighting versatile synthesis methods and the potential for chemical modifications to enhance biological activities. For example, novel N-substituted benzyl/phenyl carboxamides based on pyrazolobenzothiazine have been synthesized, showing significant antioxidant activities, suggesting that these compounds, through modification, might be developed into potent biologically active compounds (Ahmad et al., 2012). Similarly, benzothiazole-based triazoloquinazoline derivatives have shown notable antioxidant and antibacterial properties, indicating the potential for these compounds to be used as templates for developing new bioactive molecules, possibly including derivatives of this compound (Gadhave & Kuchekar, 2020).

Biological Applications

Antimicrobial and Antioxidant Properties :Compounds with structures related to this compound have demonstrated antimicrobial and antioxidant activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and shown diuretic activity in vivo, with certain compounds within this class demonstrating promising results (Yar & Ansari, 2009). Additionally, compounds such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have exhibited moderate to good antibacterial and antifungal inhibition, indicating their potential for further development in pharmaceutical applications (Gilani et al., 2011).

Photophysical and Electrochemical Applications

Photo-Physical and Electrochemical Properties :The photophysical and electrochemical properties of related benzothiazole derivatives have been explored, providing insight into the potential applications of this compound in various fields. Notably, benzothiazole derivatives have shown promising photo-physical characteristics, with studies indicating their stability and dual emission properties (Padalkar et al., 2011). Additionally, polyamic acids with benzothiazole pendent groups have been utilized to create enzyme-free hydrogen peroxide biosensors, showcasing rapid response times and high sensitivity (Hua et al., 2011). These findings suggest potential avenues for the application of this compound in areas such as biosensing and materials science.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-12(10-5-17-1-2-18-10)15-13-14-7-3-8-9(20-6-19-8)4-11(7)21-13/h3-5H,1-2,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBALECABDZFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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